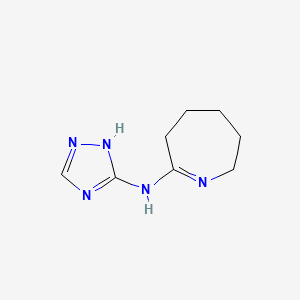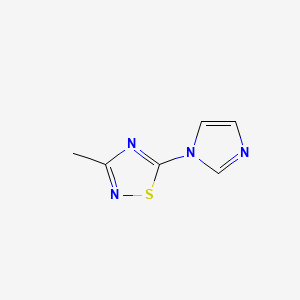![molecular formula C13H17F3N4O B2900928 N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide CAS No. 2034531-12-7](/img/structure/B2900928.png)
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide is an intriguing compound known for its unique chemical structure and potential applications in various scientific fields. This compound consists of a triazolopyridine core with a trifluoromethyl group and a cyclobutanecarboxamide moiety, giving it distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide typically involves a multi-step process:
Formation of the triazolopyridine core: : This is usually achieved through a cyclization reaction involving suitable starting materials like pyridine derivatives and hydrazine derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: : Often, this is performed using a trifluoromethylation agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the cyclobutanecarboxamide moiety: : This step may involve an amide bond formation reaction using cyclobutanecarboxylic acid and suitable coupling reagents like EDCI (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound involves scaling up these reactions with optimized conditions to ensure high yield and purity. This often includes using larger reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The triazolopyridine core can undergo oxidation, possibly forming N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of functional groups within the compound, such as converting ketones or nitro groups to their corresponding alcohols or amines, is feasible under conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Coupling reagents: : EDCI, DCC.
Major Products Formed
Depending on the reactions, various derivatives of the compound can be synthesized, such as:
N-oxides: from oxidation.
Amines or alcohols: from reduction of nitro groups or ketones.
科学研究应用
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry
Catalysts: : This compound can serve as a ligand in various catalytic cycles, enhancing reaction rates and selectivity.
Organic synthesis: : It can be used as a building block for the synthesis of more complex molecules.
Biology
Protein binding studies: : Due to its unique structure, it can be used to investigate protein-ligand interactions.
Enzyme inhibition: : It can be studied for its potential to inhibit specific enzymes, which is valuable in drug discovery.
Medicine
Drug development: : Researchers explore its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry
Material science: : It can be incorporated into polymers to create materials with desirable properties, like increased stability or reactivity.
作用机制
The compound's effects largely depend on its interactions with specific molecular targets. For instance, in biological systems, it may:
Bind to proteins or enzymes: , altering their activity.
Interact with nucleic acids: , potentially affecting gene expression.
相似化合物的比较
Compared to other triazolopyridine derivatives, N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide stands out due to its unique trifluoromethyl and cyclobutanecarboxamide moieties, which confer distinct chemical properties and biological activities.
Similar Compounds
N-{[7-(methyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
N-{[7-(chloro)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
These derivatives may share some chemical and biological properties but exhibit differences in reactivity and efficacy due to their varying substituent groups.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and versatile chemical properties make it a valuable tool for studying complex chemical reactions and biological processes, as well as a potential candidate for developing new materials and therapeutics.
属性
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O/c14-13(15,16)9-4-5-20-10(6-9)18-19-11(20)7-17-12(21)8-2-1-3-8/h8-9H,1-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZUMQHRDFXQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenoxy-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide](/img/structure/B2900845.png)
![{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2900848.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)



![3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2900856.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2900858.png)



![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2900865.png)
![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2900866.png)

